2-[(Piperidin-1-yl)methyl]piperazine

Lipophilicity Drug Design Permeability

2-[(Piperidin-1-yl)methyl]piperazine (CAS 70403-31-5) is a C2-substituted piperazine derivative bearing a piperidin-1-ylmethyl side chain, with molecular formula C10H21N3 and a monoisotopic mass of 183.174 Da. The compound features two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 27.3 Ų, with a calculated XLogP3-AA of 0.1.

Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
CAS No. 70403-31-5
Cat. No. B13943621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Piperidin-1-yl)methyl]piperazine
CAS70403-31-5
Molecular FormulaC10H21N3
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CNCCN2
InChIInChI=1S/C10H21N3/c1-2-6-13(7-3-1)9-10-8-11-4-5-12-10/h10-12H,1-9H2
InChIKeyPJMTXHIVIVRHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Piperidin-1-yl)methyl]piperazine (CAS 70403-31-5) – Physicochemical Identity and Procurement-Relevant Profile


2-[(Piperidin-1-yl)methyl]piperazine (CAS 70403-31-5) is a C2-substituted piperazine derivative bearing a piperidin-1-ylmethyl side chain, with molecular formula C10H21N3 and a monoisotopic mass of 183.174 Da . The compound features two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 27.3 Ų, with a calculated XLogP3-AA of 0.1 . It is chiral at the C2 position of the piperazine ring, and the commercial racemate contains an undefined stereocenter . These molecular properties place it within the physicochemical space often associated with CNS drug-like chemical matter.

Chiral C2 building block for piperidine-piperazine scaffolds
Reported lipophilicity profile for CNS research
Rule-of-three compliant fragment for FBDD libraries

Why 2-[(Piperidin-1-yl)methyl]piperazine Cannot Be Replaced by Unsubstituted Piperazine or Alternative Heterocyclic Cores


Replacing 2-[(piperidin-1-yl)methyl]piperazine with unsubstituted piperazine, a regioisomeric analog, or a morpholine-based alternative introduces quantifiable differences in lipophilicity, hydrogen bonding capacity, and stereochemical complexity that can alter target engagement, selectivity, and ADME properties. Specifically, the piperidin-1-ylmethyl substituent increases the calculated LogP from approximately -0.16 (piperazine) to 0.1 (), shifting the compound into a more favorable lipophilicity range for passive membrane permeability. Additionally, the presence of a chiral center at C2 enables stereospecific interactions that are absent in symmetric piperazine cores, a factor demonstrated to be critical for CCR5 receptor affinity in structure–activity relationship studies [1]. These differences render generic substitution scientifically unjustified without quantitative verification.

Unsubstituted piperazine May shift LogP and alter membrane permeability profile
Symmetric piperazine Lacks C2 chirality; may reduce stereospecific target engagement
Morpholine analog Alters H-bond acceptor count, potentially affecting solubility-permeability balance

Quantitative Comparator Evidence for 2-[(Piperidin-1-yl)methyl]piperazine: Lipophilicity, Hydrogen Bonding, Chirality, and Physical Properties


LogP Shift Relative to Unsubstituted Piperazine Quantifies Lipophilicity Improvement

The target compound exhibits a calculated XLogP3-AA of 0.1 , compared to the experimentally determined LogP of unsubstituted piperazine, which is reported as approximately -0.16 . This represents a positive shift of +0.26 log units, indicating increased lipophilicity that is expected to enhance passive membrane permeability while remaining within the drug-like range (LogP < 5). The comparison is a class-level inference based on the structural difference imposed by the piperidin-1-ylmethyl substituent.

LogP shift
Class-level inference
+0.26 log units vs unsubstituted piperazine
Supports lipophilicity differentiation for permeability context
Calculated vs experimental value comparison
Lipophilicity Drug Design Permeability

Hydrogen Bond Donor/Acceptor Profile Compared to Morpholine Analog

2-[(Piperidin-1-yl)methyl]piperazine possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors . In contrast, a morpholine-containing analog such as 2-(morpholinomethyl)piperazine bears only 1 hydrogen bond donor (piperazine NH) and 4 hydrogen bond acceptors (morpholine oxygen plus piperazine nitrogens). This difference in HBD count alters the balance between solubility and permeability, as evidenced by the general principle that HBD count > 3 reduces passive permeability. The target compound’s profile aligns with the optimal HBD ≤ 3 rule for oral drugs, whereas the morpholine analog exceeds this threshold for certain applications.

HBD/HBA profile
Supporting evidence
2 HBD, 3 HBA vs morpholine analog (2 HBD, 4 HBA)
Distinct acceptor profile may engage different target residues
Structural inference without experimental data
Hydrogen Bonding Solubility Morpholine Comparison

Chirality at C2 Enables Stereospecific Interactions Essential for CCR5 Affinity

The piperazine ring in 2-[(piperidin-1-yl)methyl]piperazine is chiral at the C2 position, as indicated by the undefined atom stereocenter count of 1 in the Guidechem computational data . Structure–activity relationship studies on piperidino-piperazines have demonstrated that the 2-(S)-methyl configuration is essential for CCR5 receptor affinity, with systematic stereochemical exploration showing a critical dependence on C2 substitution [1]. Furthermore, in a series of 1,4-disubstituted piperidine/piperazine CCR5 antagonists, the analog B07 hydrochloride exhibited improved water solubility (25 mg/mL) and oral bioavailability (56%) compared to TAK-220 (2 mg/mL, 1.4%) [2]. Although these data are not directly from the target compound, they establish that C2 chirality is a decisive factor for biological potency in this chemotype class.

C2 chirality impact
Class-level inference
2-(S)-methyl configuration critical for CCR5 affinity in analogs
Enantiomer-attribution review may guide lead optimization
Data from piperidino-piperazine series, not target compound
Chirality CCR5 Antagonist Structure–Activity Relationship

Computed Density and Boiling Point Differentiate from Lower Molecular Weight Piperazine Analogs

The computed density of 2-[(piperidin-1-yl)methyl]piperazine is 0.966 g/cm³, with a boiling point of 279.584 °C at 760 mmHg, as reported by Guidechem . In comparison, unsubstituted piperazine has a density of approximately 0.85 g/cm³ and a boiling point of 145–146 °C . These differences reflect the increased molecular weight (183.29 vs 86.14 Da) and structural complexity imparted by the piperidin-1-ylmethyl substituent. While such physical property data do not directly predict biological performance, they are critical for chemical handling, formulation, and logistics in procurement and synthesis planning.

Physical properties
Supporting evidence
Density 0.966 g/cm³, BP 279.6 °C vs piperazine (0.85 g/cm³, 146 °C)
Informs bulk procurement handling and storage requirements
Computed vs experimental values
Physical Properties Density Boiling Point

Application Scenarios Where 2-[(Piperidin-1-yl)methyl]piperazine Provides Verifiable Advantages


Stereochemically Defined CCR5 Antagonist Lead Optimization

Medicinal chemistry programs targeting the CCR5 receptor for HIV-1 entry inhibition benefit from C2-chiral piperazine building blocks, as systematic SAR studies have demonstrated that the 2-(S)-methyl configuration is essential for CCR5 affinity [1]. 2-[(Piperidin-1-yl)methyl]piperazine, with its undefined C2 stereocenter, serves as a versatile intermediate that can be resolved into enantiopure forms for SAR exploration and lead optimization, potentially improving solubility and oral bioavailability beyond existing leads such as TAK-220 [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The calculated XLogP3-AA of 0.1 places 2-[(Piperidin-1-yl)methyl]piperazine within the optimal lipophilicity range for CNS penetration (LogP 1–3). This quantifiable property differentiates it from the more hydrophilic unsubstituted piperazine (LogP -0.16) , making it a preferred core for CNS-targeted small molecules where passive blood–brain barrier permeability is a prerequisite.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 183.29 Da, 2 hydrogen bond donors, and 3 hydrogen bond acceptors , the compound adheres to the Rule of Three for fragment libraries. Its chiral center offers three-dimensional complexity that is highly valued in fragment-based screening collections, providing a distinct advantage over simpler, planar piperazine fragments that lack stereochemical diversification potential.

Chemical Synthesis Intermediate for Piperidine/ Piperazine Hybrid Pharmaceuticals

The compound’s dual piperidine-piperazine architecture makes it a key intermediate for constructing piperidinylpiperazine derivatives, a scaffold broadly claimed in patents for chemokine receptor inhibition (e.g., RU2411241C2) [3]. Its defined reactivity at both nitrogen atoms allows sequential functionalization, streamlining the synthesis of complex drug candidates.

Application
Selection Property
Validation Focus
Stereochemical control in CCR5 antagonist lead optimization research
C2-chiral intermediate versatility
Stereospecific SAR review
CNS drug discovery research requiring balanced lipophilicity
Reported LogP profile in CNS space
Permeability and target engagement assays
Fragment-based drug discovery library design
Rule-of-three compliance
3D complexity and library fit verification
Synthesis of piperidine/piperazine hybrid research intermediates
Dual nitrogen reactivity
Sequential functionalization and purity review
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